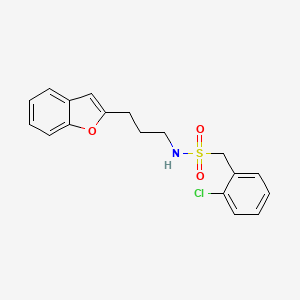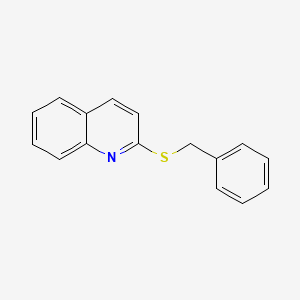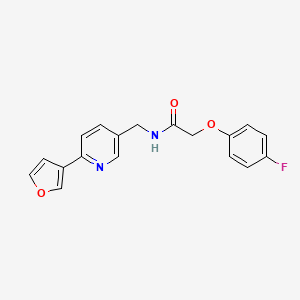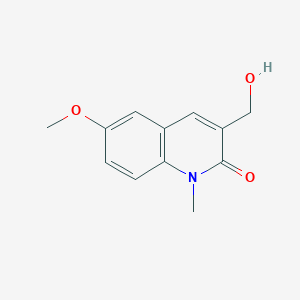![molecular formula C25H20FN3O B2692652 3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866345-14-4](/img/structure/B2692652.png)
3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It has a molecular formula of C25H20FN3O and an average mass of 397.444 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazolo[4,3-c]quinoline core structure, substituted with a 4-fluorophenyl group, a 2-methoxybenzyl group, and a methyl group .Aplicaciones Científicas De Investigación
Fluorescent Properties and Biological Systems Analysis
Research on quinoline derivatives, including compounds similar to 3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline, highlights their efficacy as fluorescent probes. These compounds are utilized extensively in biochemistry and medicine for studying various biological systems, including DNA. Their fluorophore capabilities, derived from fused aromatic systems containing heteroatoms, make them particularly sensitive and selective for such applications. Moreover, certain quinoline derivatives are investigated for their potential as antioxidants and radioprotectors, indicating a broad spectrum of scientific utility beyond fluorescence (Aleksanyan & Hambardzumyan, 2013).
Synthesis and Ligand Potential for Estrogen Receptor
The synthesis of novel pyrazolo[4,3-c]quinoline derivatives demonstrates the compound's potential as ligands for the estrogen receptor. This involves the functionalization of accessible dihydroquinolin-4-ones with various acylating agents, producing pyrazole derivatives through a series of chemical reactions. Such research underlines the compound's significance in medicinal chemistry, particularly in the development of therapeutic agents targeting specific receptors (Kasiotis, Fokialakis, & Haroutounian, 2006).
Antitubercular Activity
The compound's structural analogs have been synthesized and evaluated for their antitubercular properties. Specifically, hexahydro-2H-pyrano[3,2-c]quinoline analogs derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole showed significant activity against Mycobacterium tuberculosis H37Rv. This indicates the compound's potential utility in developing new antitubercular agents, demonstrating its applicability in addressing global health issues such as tuberculosis (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).
Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase
Research into 3-quinoline carboxamides reveals their optimization as selective inhibitors of the ATM kinase. This work is instrumental in probing ATM inhibition in vivo, particularly in combination with DSB-inducing agents like irinotecan in disease-relevant models. The discovery and optimization of such compounds underscore their potential in cancer therapy, providing a basis for further exploration in pharmacological interventions (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, & Thomason, 2016).
Viscosity-Sensitive Fluorescent Probes
The development of viscosity-sensitive fluorescent probes based on 2-phenylbenzo[g]quinoxaline derivatives exemplifies the compound's application in detecting viscosity changes within biological and chemical systems. Such compounds, particularly those with electron-donating groups, exhibit sensitive fluorescence responses, facilitating their use in viscosity measurement and highlighting the role of substituted groups in determining fluorescence properties (Wang, Shi, Jia, Chen, & Ma, 2009).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-16-7-12-22-20(13-16)25-21(24(27-28-25)17-8-10-19(26)11-9-17)15-29(22)14-18-5-3-4-6-23(18)30-2/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTFPWMJJOFPDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2692573.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2692577.png)
![(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2692578.png)
![6-((2-chlorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2692582.png)


![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2692585.png)

![N-(2,3-dimethoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2692587.png)

![6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2692591.png)